molecular formula C11H15NO5S B5554828 N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine

N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine

Cat. No. B5554828
M. Wt: 273.31 g/mol
InChI Key: DRQMBSAMGVNBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine (EMPG) is a chemical compound that belongs to the class of NMDA receptor antagonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The purpose of

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine derivatives have been utilized in the synthesis of 1,2,4-triazines from thioacylated amino-acid esters, demonstrating their potential in creating diverse chemical structures (Andersen, Ghattas, & Lawesson, 1983).
  • Agricultural Applications :

    • In the context of agriculture, derivatives of this compound, specifically glyphosate [N-(phosphonomethyl)-glycine], have been studied for their environmental impact and transport through soil and water systems (Malone, Shipitalo, Wauchope, & Sumner, 2004).
  • Medical Research :

    • In medical research, the identification of N-ethylglycine in the urine of cancer patients with metastatic bone disease highlights the potential of this compound derivatives in diagnostic applications (Tsuruta et al., 2007).
  • Material Science :

    • Research in material science has explored the use of derivatives of this compound, such as the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, in micellar electrokinetic capillary chromatography, showcasing their potential in analytical chemistry (de Ridder, Damin, Reijenga, & Chiari, 2001).
  • Biochemical Research :

    • In biochemical research, studies on the interaction of glyphosate (a derivative of this compound) with plant and microbial enzymes have provided insights into the mechanisms of herbicide resistance and enzyme inhibition (Comai, Sen, & Stalker, 1983).
  • Pharmacological Research :

    • Pharmacologically, derivatives like Glycine Transporter-1 (GlyT1) inhibitors, which are derived from a series of [4-Phenyl-1(propylsulfonyl)piperidin-4-yl]methyl Benzamides, have been studied for their in vivo efficacy, indicating the potential of this compound in the development of new therapeutic agents (Lindsley et al., 2006).

properties

IUPAC Name

2-(N-ethylsulfonyl-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-18(15,16)12(8-11(13)14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQMBSAMGVNBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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